molecular formula C20H30O2 B14792864 (13S)-16-ethyl-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

(13S)-16-ethyl-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No.: B14792864
M. Wt: 302.5 g/mol
InChI Key: FCKLFGKATYPJPG-QUFLYQQESA-N
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Description

The compound (13S)-16-ethyl-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one is a complex organic molecule with a cyclopenta[a]phenanthrene core structure This compound is notable for its intricate arrangement of carbon and hydrogen atoms, along with functional groups such as hydroxyl and ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (13S)-16-ethyl-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes:

    Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions that form the core structure.

    Functional group modifications: Introduction of the hydroxyl and ketone groups through oxidation and reduction reactions.

    Stereochemical control: Ensuring the correct stereochemistry at the 13th position, which is crucial for the compound’s biological activity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Batch reactors: For controlled reaction conditions and high yield.

    Continuous flow reactors: For efficient and scalable production.

    Purification processes: Such as chromatography and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of ketone groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential effects on cellular processes. It may interact with specific enzymes or receptors, influencing biological pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may have applications in treating certain diseases or conditions due to its bioactive properties.

Industry

In the industrial sector, the compound is used in the development of new materials or chemicals. Its unique properties make it suitable for various applications, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (13S)-16-ethyl-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

    Receptors: It may bind to receptors on cell surfaces, triggering signaling cascades.

    Pathways: The compound may influence pathways involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(13S)-16-ethyl-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H30O2/c1-3-12-11-18-17-6-4-13-10-14(21)5-7-15(13)16(17)8-9-20(18,2)19(12)22/h10,12,15-19,22H,3-9,11H2,1-2H3/t12?,15?,16?,17?,18?,19?,20-/m0/s1

InChI Key

FCKLFGKATYPJPG-QUFLYQQESA-N

Isomeric SMILES

CCC1CC2C3CCC4=CC(=O)CCC4C3CC[C@@]2(C1O)C

Canonical SMILES

CCC1CC2C3CCC4=CC(=O)CCC4C3CCC2(C1O)C

Origin of Product

United States

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